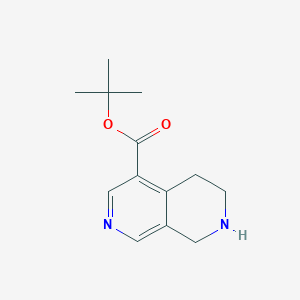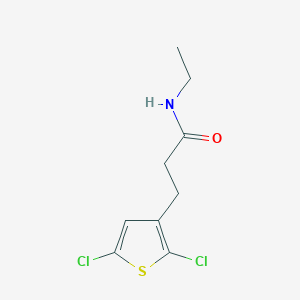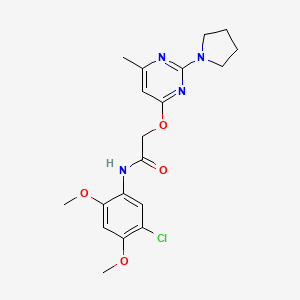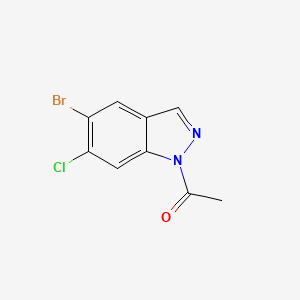![molecular formula C25H25FN4O B3008975 N-[4-(acetylamino)phenyl]-1-thieno[3,2-c]pyridin-4-ylpiperidine-3-carboxamide CAS No. 1226438-55-6](/img/structure/B3008975.png)
N-[4-(acetylamino)phenyl]-1-thieno[3,2-c]pyridin-4-ylpiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-1-thieno[3,2-c]pyridin-4-ylpiperidine-3-carboxamide, commonly known as TAK-659, is a selective and potent inhibitor of the protein kinase B-cell lymphoma 2 (BTK). BTK is a key enzyme involved in the activation of B cells and is a target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancers.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
- Research indicates that derivatives of thieno[2,3-b]pyridine, which structurally relate to the compound , have been synthesized and tested for antimicrobial activities. For instance, the study by Gad-Elkareem, Abdel-fattah, and Elneairy (2011) explored the synthesis of thio-substituted ethyl nicotinate and thieno[2,3-b]pyridine derivatives, demonstrating antimicrobial potential [Gad-Elkareem, Abdel-fattah, & Elneairy, 2011].
- Additionally, Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines with observed antimicrobial activities, further supporting the potential of related compounds in antimicrobial research [Abdel-rahman, Bakhite, & Al-Taifi, 2002].
Anticancer Applications
- The compound and its derivatives also show promise in anticancer research. For instance, van Rensburg et al. (2017) found that 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, a class structurally similar to the compound , exhibited antiproliferative properties against the phospholipase C enzyme [van Rensburg et al., 2017].
- Atta and Abdel‐Latif (2021) synthesized 4-acetyl-5-anilino- N -arylthiophene-2-carboxamide derivatives, leading to the creation of thieno[2,3- b ]pyridine derivatives, which were tested for in vitro cytotoxicity and showed good inhibitory activity against cancer cell lines [Atta & Abdel‐Latif, 2021].
Synthesis and Reactions in Heterocyclic Chemistry
- The compound and its derivatives play a crucial role in the field of heterocyclic chemistry. For example, Kanishcheva et al. (2019) investigated the synthesis of tertiary 3-azido-N-phenylthieno[2,3-b]pyridine-2-carboxamides and their cyclization, contributing significantly to the understanding of heterocyclic compound synthesis [Kanishcheva et al., 2019].
Solid-Phase and Solution-Phase Synthetic Methods
- Advanced synthetic methods have been developed for derivatives of this compound. Jeon, Kim, and Lee (2016) developed novel solid-phase and solution-phase synthetic methods for trisubstituted thieno[3,2-d]pyrimidine derivatives, showcasing the versatility of these compounds in synthetic chemistry [Jeon, Kim, & Lee, 2016].
Analgesic Properties
- The compound's derivatives have been explored for their potential analgesic properties. Ukrainets, Gorokhova, Sydorenko, and Taran (2015) studied the methylation of position 8 in the pyridine moiety of a related molecule, finding that it could enhance analgesic properties, thus indicating the compound's potential in pain management research [Ukrainets et al., 2015].
Propiedades
IUPAC Name |
1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O/c1-2-17-5-8-23-22(13-17)24(20(14-27)16-28-23)30-11-9-19(10-12-30)25(31)29-15-18-3-6-21(26)7-4-18/h3-8,13,16,19H,2,9-12,15H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQLKXROGCPLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide](/img/structure/B3008896.png)


![1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3008900.png)
![N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3008902.png)
![3,4-Dimethyl-6-{[(2-phenylethyl)amino]-carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B3008903.png)
![Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B3008905.png)
![N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B3008906.png)
![N-(4-bromo-3-methylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3008907.png)
![N-[(2-Ethoxypyridin-4-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B3008909.png)


